molecular formula C20H13FN6O2S B2652387 N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide CAS No. 1115896-27-9

N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

Cat. No.: B2652387
CAS No.: 1115896-27-9
M. Wt: 420.42
InChI Key: IPSVDTXEGMNFEN-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide” is a complex organic compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives have been explored for their potential as antitumor agents. A study aimed to design and synthesize sulfonamide derivatives with low toxicity to obtain potent antitumor agents. Compounds showing high antitumor activity and low toxicity, indicating the therapeutic potential of sulfonamide derivatives in cancer treatment, were identified (Z. Huang, Z. Lin, J. Huang, 2001).

Antibacterial and Antimicrobial Activity

Research has also focused on the synthesis of new heterocyclic compounds containing sulfonamido moieties with the aim of discovering effective antibacterial agents. Several compounds were synthesized and exhibited significant antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Synthesis and Evaluation of Sulfonamide Derivatives

Further research into sulfonamide derivatives has led to the synthesis of compounds with potential antimicrobial and antitumor activities. These studies underline the versatile nature of sulfonamide derivatives in medicinal chemistry, demonstrating their potential in treating various diseases (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide' involves the reaction of 3-chloro-4-fluoroaniline with 2-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride, followed by cyclization with sulfur and oxidation to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride", "sulfur", "oxidizing agent" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 2-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride in the presence of a base to form N-(3-chloro-4-fluorophenyl)-2-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide.", "Step 2: The above product is then cyclized with sulfur to form N-(3-chloro-4-fluorophenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide.", "Step 3: The final product is obtained by oxidizing the above compound using an oxidizing agent." ] }

CAS No.

1115896-27-9

Molecular Formula

C20H13FN6O2S

Molecular Weight

420.42

IUPAC Name

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H13FN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25)

InChI Key

IPSVDTXEGMNFEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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